molecular formula C11H12N2OS B130085 Zileuton Related Compound A CAS No. 171370-49-3

Zileuton Related Compound A

Cat. No.: B130085
CAS No.: 171370-49-3
M. Wt: 220.29 g/mol
InChI Key: CKVDCQYUEYONIA-UHFFFAOYSA-N
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Description

“[1-(1-Benzothiophen-2-yl)ethyl]urea” is a compound with the molecular formula C11H12N2OS . It is also known as Dehydroxyzyleuton and belongs to the class of organic compounds known as 1-benzothiophenes.


Molecular Structure Analysis

The molecular structure of “[1-(1-Benzothiophen-2-yl)ethyl]urea” consists of a benzothiophene ring attached to an ethylurea group . The molecule has a total of 28 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds .


Physical and Chemical Properties Analysis

“[1-(1-Benzothiophen-2-yl)ethyl]urea” has a density of 1.3±0.1 g/cm³, a boiling point of 389.6±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 63.8±0.3 cm³, a polar surface area of 83 Ų, and a molar volume of 172.7±3.0 cm³ .

Scientific Research Applications

Synthesis and Biological Importance

The compound [1-(1-Benzothiophen-2-yl)ethyl]urea, while not directly mentioned, falls into a class of compounds with significant research interest due to their biological activities. For instance, derivatives of urea and benzothiazole have shown a broad spectrum of biological activities, making them compounds of great importance in medicinal chemistry. The synthesis and biological importance of 2-(thio)ureabenzothiazoles have been extensively reviewed, highlighting their potential as therapeutic agents and their diverse pharmacological activities (Rosales-Hernández et al., 2022). This indicates a wide range of applications in drug design and development, suggesting that similar compounds like [1-(1-Benzothiophen-2-yl)ethyl]urea could also have significant research and therapeutic applications.

Ureas in Drug Design

Ureas play a critical role in medicinal chemistry due to their unique hydrogen binding capabilities, making them pivotal in drug-target interactions. Their incorporation into small molecules has led to a wide range of bioactivities, emphasizing their importance in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The review by Jagtap et al. (2017) on the applicability of ureas in drug design highlights various urea derivatives as modulators of biological targets, confirming the relevance of urea motifs in medicinal chemistry (Jagtap et al., 2017). This underlines the potential of [1-(1-Benzothiophen-2-yl)ethyl]urea in scientific research, particularly in the development of new pharmacological agents.

Urea as a Hydrogen Carrier

The exploration of urea as a hydrogen carrier presents a fascinating application in the context of renewable energy sources. Rollinson et al. (2011) discuss the potential of urea as a sustainable and long-term energy supply, highlighting its attributes as a hydrogen carrier for fuel cells. The review provides insights into the feasibility of utilizing urea's natural resources, pointing out its advantages of being non-toxic, stable, and easy to transport and store (Rollinson et al., 2011). Although this application does not directly involve [1-(1-Benzothiophen-2-yl)ethyl]urea, it showcases the broader scope of research into urea derivatives and their potential in energy storage and conversion technologies.

Safety and Hazards

The safety data sheet for a related compound, 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “[1-(1-Benzothiophen-2-yl)ethyl]urea” with care, using protective clothing and working in a well-ventilated area .

Future Directions

A recent study has evaluated a series of benzo[b]thiophene-diaryl urea derivatives, including “[1-(1-Benzothiophen-2-yl)ethyl]urea”, for their potential anticancer effects . The study found that some of these compounds exhibited antiproliferative activities on cancer cell lines comparable to that of the reference drug sorafenib . This suggests that “[1-(1-Benzothiophen-2-yl)ethyl]urea” and related compounds could be further optimized and studied as potential anticancer agents .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVDCQYUEYONIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171370-49-3
Record name N-(1-Benzo(b)thien-2-ylethyl) urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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